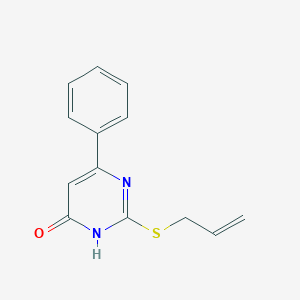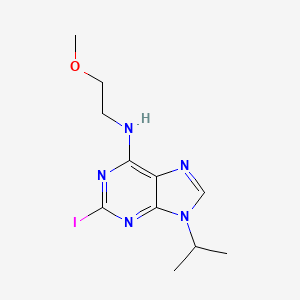
2-Iodo-N-(2-methoxyethyl)-9-(propan-2-yl)-9H-purin-6-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Iodo-9-isopropyl-N-(2-methoxyethyl)-9H-purin-6-amine is a synthetic organic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by the presence of an iodine atom, an isopropyl group, and a methoxyethyl group attached to the purine core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-9-isopropyl-N-(2-methoxyethyl)-9H-purin-6-amine typically involves multi-step organic reactions. One common approach is to start with a purine derivative and introduce the iodine atom through halogenation reactions. The isopropyl and methoxyethyl groups can be introduced via alkylation reactions using appropriate alkyl halides under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyethyl group, leading to the formation of aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the iodine atom, potentially replacing it with hydrogen or other substituents.
Substitution: The iodine atom in the compound makes it susceptible to nucleophilic substitution reactions, where the iodine can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols (R-SH) can be used under mild conditions.
Major Products
Oxidation: Aldehydes, carboxylic acids.
Reduction: Deiodinated purine derivatives.
Substitution: Azido or thiol-substituted purine derivatives.
科学的研究の応用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study purine metabolism and interactions with enzymes.
Medicine: Potential use in drug development, particularly for targeting purine-related pathways.
Industry: Use in the synthesis of specialty chemicals and materials.
作用機序
The mechanism of action of 2-Iodo-9-isopropyl-N-(2-methoxyethyl)-9H-purin-6-amine would depend on its specific application. In biological systems, it could interact with enzymes involved in purine metabolism, potentially inhibiting or modifying their activity. The presence of the iodine atom and other substituents could influence its binding affinity and specificity.
類似化合物との比較
Similar Compounds
2-Iodo-9-methyl-9H-purin-6-amine: Similar structure but with a methyl group instead of an isopropyl group.
2-Iodo-9-ethyl-9H-purin-6-amine: Similar structure but with an ethyl group instead of an isopropyl group.
2-Iodo-9-isopropyl-9H-purin-6-amine: Lacks the methoxyethyl group.
Uniqueness
2-Iodo-9-isopropyl-N-(2-methoxyethyl)-9H-purin-6-amine is unique due to the combination of its substituents, which can influence its chemical reactivity and biological activity. The presence of the methoxyethyl group, in particular, can affect its solubility and interaction with biological targets.
特性
CAS番号 |
897040-21-0 |
|---|---|
分子式 |
C11H16IN5O |
分子量 |
361.18 g/mol |
IUPAC名 |
2-iodo-N-(2-methoxyethyl)-9-propan-2-ylpurin-6-amine |
InChI |
InChI=1S/C11H16IN5O/c1-7(2)17-6-14-8-9(13-4-5-18-3)15-11(12)16-10(8)17/h6-7H,4-5H2,1-3H3,(H,13,15,16) |
InChIキー |
HOSKSIPTNNQNRO-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1C=NC2=C(N=C(N=C21)I)NCCOC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


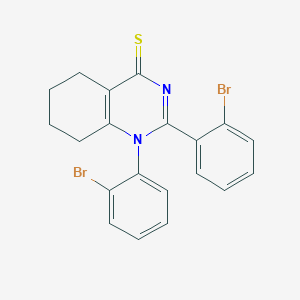
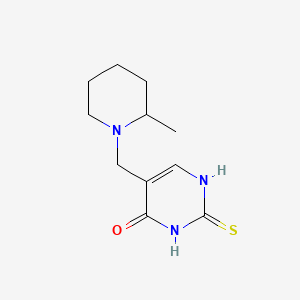
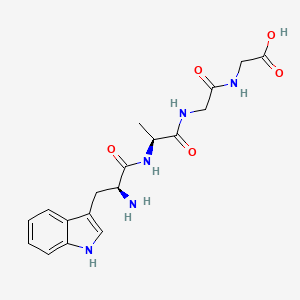
![3-Amino-5,7-diethyl[1,2]oxazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B15215123.png)
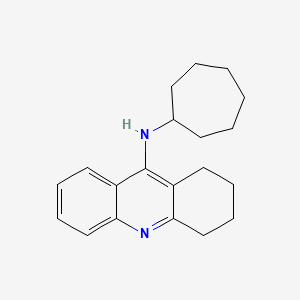
![o-Ethyl o-[6-methyl-2-(propan-2-yl)pyrimidin-4-yl] hydrogen phosphorothioate](/img/structure/B15215138.png)
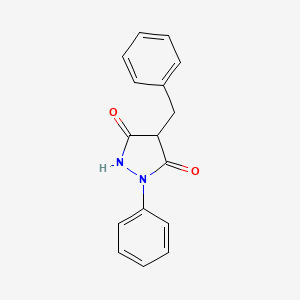
![4-Oxazolecarboxylic acid, 5-(1H-indol-3-yl)-2-[(3S)-3-methylpentyl]-](/img/structure/B15215166.png)
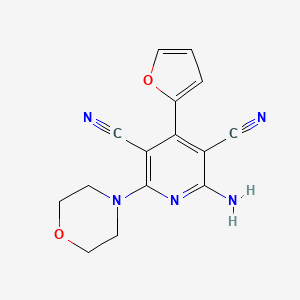
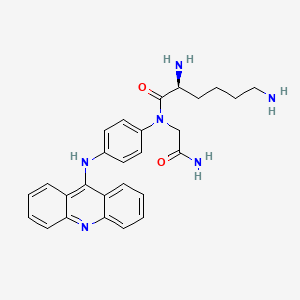

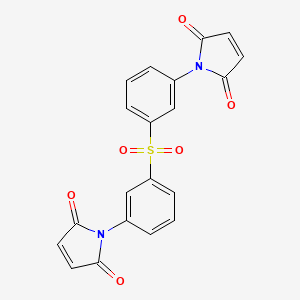
![2-phenyl-1-(p-tolyl)imidazo[2,1-b]quinazolin-5(1H)-one](/img/structure/B15215201.png)
